Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound is a tetrahydropyrimidine derivative featuring a 3-methoxyphenyl group at position 4 and a carbamoyl-substituted bipiperidine moiety at position 4. Its structure is characterized by a central dihydropyrimidine ring, which is a common scaffold in medicinal chemistry due to its versatility in interacting with biological targets . Synthetic protocols for analogous compounds involve alkylation and cyclocondensation reactions, with purification via column chromatography or recrystallization .
Properties
IUPAC Name |
methyl 6-[(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O5/c1-34-18-8-6-7-17(15-18)21-20(22(31)35-2)19(27-24(33)28-21)16-29-13-9-25(10-14-29,23(26)32)30-11-4-3-5-12-30/h6-8,15,21H,3-5,9-14,16H2,1-2H3,(H2,26,32)(H2,27,28,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBANESFXHCERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCC(CC3)(C(=O)N)N4CCCCC4)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of tetrahydropyrimidines , characterized by a unique combination of functional groups that may contribute to its biological properties. The synthesis typically involves multi-step organic reactions utilizing starting materials such as piperidine derivatives and methoxyphenyl compounds. Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are employed to ensure purity and yield during synthesis.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄ |
| Molecular Weight | 345.39 g/mol |
| Functional Groups | Carbamoyl, methoxy, tetrahydropyrimidine |
Pharmacological Properties
Research indicates that compounds in the tetrahydropyrimidine class exhibit diverse pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties.
- Cholinesterase Inhibition : Similar compounds have demonstrated potential in inhibiting acetylcholinesterase (AChE), making them candidates for neurodegenerative disease treatments such as Alzheimer's disease.
- Antioxidant Activity : The presence of methoxy groups may enhance antioxidant properties, contributing to cellular protection against oxidative stress.
In Vitro Studies
A study conducted on related tetrahydropyrimidine derivatives revealed significant AChE inhibitory activity. For instance, a derivative with a similar structure showed an IC₅₀ value of 3.98 ± 1.07 µM against AChE. This suggests that this compound could exhibit comparable or enhanced activity due to structural similarities .
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications in the functional groups significantly affect the biological activity of tetrahydropyrimidine derivatives. For example:
- Substituents on the phenyl ring : Variations in substituents (e.g., methoxy vs. chloro) can alter potency against AChE.
- Carbamoyl Group Positioning : The positioning of the carbamoyl group appears crucial for maximizing interaction with target enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the dihydropyrimidine family, which includes several derivatives with modifications at positions 4, 5, and 5. Key structural analogues and their comparative features are summarized below:
Bioactivity and Mechanism
- Antibacterial Activity: The bipiperidine-carbamoyl group in the target compound may improve binding to bacterial enzymes (e.g., dihydrofolate reductase) compared to simpler phenyl or methyl derivatives .
- Antioxidant Capacity : Compared to thioxo derivatives (e.g., ’s compound 3c with IC₅₀ = 0.6 mg/ml), the target compound’s lack of a thione group likely reduces radical scavenging efficacy.
- Structural Similarity Networks : The compound clusters with other dihydropyrimidines in chemotype networks (Tanimoto coefficient ≥0.5), but its bipiperidine moiety places it in a distinct subcluster, suggesting divergent target affinities .
Physicochemical Properties
- Solubility : The carbamoyl group enhances water solubility relative to trifluoromethyl or thioether analogues .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- The 3-methoxyphenyl group enhances aromatic interactions with hydrophobic enzyme pockets, as seen in similar compounds .
- Replacement of the methyl ester (target compound) with an ethyl ester () marginally increases metabolic stability but reduces solubility .
Molecular Docking Insights: Docking studies () suggest that the bipiperidine-carbamoyl group may interact with polar residues in enzyme active sites, unlike nonpolar substituents (e.g., trifluoromethyl in 5k) .
Limitations and Contradictions: While structural similarity metrics (e.g., Tanimoto) predict overlapping bioactivities, minor substituent changes (e.g., carbamoyl vs. trifluoromethyl) can lead to divergent effects, emphasizing the need for experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
